

GNE 220 hydrochloride supplier and purchasing information

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Compound of Interest

Compound Name: GNE 220 hydrochloride

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GNE-220 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GNE-220 hydrochloride, a potent and selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). This document consolidates essential information on its procurement, physicochemical properties, mechanism of action, and key experimental protocols, designed to support research and development in areas such as oncology and cell motility.

Supplier and Purchasing Information

GNE-220 hydrochloride is available from several reputable suppliers of research chemicals. The following table summarizes purchasing information from various vendors. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.



Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
MedChemExpres s	HY-U00428A	98.22%	5 mg	\$650.00
Biosynth	YXD28621	Not Specified	1 mg, 5 mg, 10 mg, 25 mg, 50 mg	\$259.60 (1 mg) - \$4,050.00 (50 mg)
LabSolutions	G651637	98%	5 mg, 10 mg, 25 mg	\$878.72 - \$3,511.22
Xcess Biosciences	M20707-C	≥98%	Contact for details	Contact for quotation
Immunomart	T63095	Not Specified	25 mg, 50 mg	\$2,210.00 - \$2,875.00

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of GNE-220 hydrochloride is crucial for its proper handling, storage, and use in experimental settings.



Property	Value	
CAS Number	2448286-21-1[1][2]	
Molecular Formula	C25H27CIN8[1][2]	
Molecular Weight	474.99 g/mol [1][2]	
Appearance	Light yellow to yellow solid[3]	
Purity	Typically ≥98%[1][4][5]	
Solubility	DMSO: 5.4 mg/mL (11.37 mM) (requires sonication)[1][3]H ₂ O: 5 mg/mL (10.53 mM) (requires sonication)[1][3]	
Storage	Store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3]	

Mechanism of Action and Biological Activity

GNE-220 is a potent and selective inhibitor of MAP4K4, a serine/threonine kinase belonging to the Ste20 family.[6] It exhibits a half-maximal inhibitory concentration (IC₅₀) of 7 nM for MAP4K4.[6] While highly selective, GNE-220 also shows inhibitory activity against a few other kinases at higher concentrations, including MINK (MAP4K6) with an IC₅₀ of 9 nM, DMPK with an IC₅₀ of 476 nM, and KHS1 (MAP4K5) with an IC₅₀ of 1.1 μM.[6]

The hydrochloride salt form of GNE-220 generally offers enhanced water solubility and stability compared to its free base form.[7]

The MAP4K4 Signaling Pathway

MAP4K4 is a key regulator of various cellular processes, including cell migration, proliferation, and inflammation.[3] It functions as an upstream kinase in several signaling cascades, integrating signals from extracellular cues. The inhibition of MAP4K4 by GNE-220 can modulate these downstream pathways.

Upstream Regulators:

Foundational & Exploratory



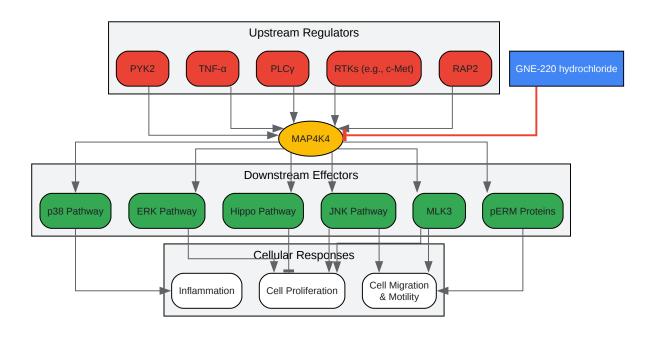


- Receptor Tyrosine Kinases (RTKs): Such as c-Met, can activate MAP4K4.
- GTPases: RAP2 is a known activator of MAP4K4.
- Other Kinases: Protein-tyrosine kinase 2 (PYK2) can regulate MAP4K4 activity.
- Cytokines: Tumor Necrosis Factor-alpha (TNF-α) can induce MAP4K4 expression and activity.[3]
- Phospholipases: Phospholipase Cy (PLCy) is also implicated in the regulation of MAP4K4.

Downstream Effectors:

- MAPK Pathways: MAP4K4 can activate downstream MAP3Ks, leading to the activation of JNK, p38, and ERK signaling pathways.
- Hippo Pathway: MAP4K4 is an activator of the Hippo tumor suppressor pathway.
- MLK3: MAP4K4 can directly phosphorylate and activate Mixed-Lineage Kinase 3 (MLK3), promoting cancer cell proliferation and migration.
- Cytoskeletal Dynamics: MAP4K4 influences the phosphorylation of ERM proteins (ezrin, radixin, moesin), which are involved in linking the actin cytoskeleton to the plasma membrane and regulating cell shape and motility.





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Caption: MAP4K4 Signaling Cascade and Inhibition by GNE-220.

Effects on Endothelial Cells

- Morphology: GNE-220 alters the sprout morphology of human umbilical vein endothelial cells (HUVECs).[6]
- Cell Motility: It reduces phosphorylated ERM (pERM)+ retraction fibers in a dose-dependent manner, which is crucial for cell motility.[6]
- Focal Adhesions: GNE-220 treatment leads to a dose-dependent increase in the number of active integrin β1 positive long focal adhesions.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving GNE-220 hydrochloride.



In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of GNE-220 on MAP4K4.

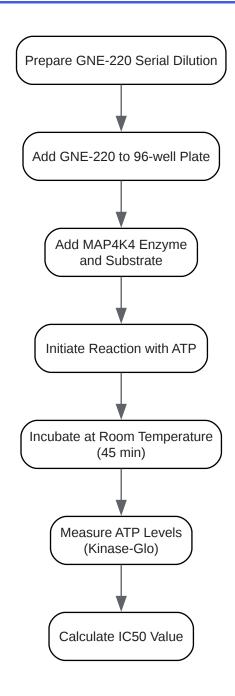
Materials:

- Recombinant His-tagged MAP4K4 kinase domain
- Moesin peptide substrate (e.g., LGRDKYKTLRQIRQ)
- GNE-220 hydrochloride
- Kinase buffer (50 mM HEPES pH 7.2, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100)
- ATP
- · Kinase-Glo Luminescent Kinase Assay Kit

Procedure:

- Prepare a serial dilution of GNE-220 hydrochloride in the kinase buffer.
- In a 96-well plate, add 10 μL of the GNE-220 dilution to each well.
- Add 20 μL of a solution containing the MAP4K4 enzyme and the moesin peptide substrate in kinase buffer to each well.
- Initiate the kinase reaction by adding 10 μL of ATP solution (final concentration, e.g., 3 μM) to each well.
- Incubate the plate at room temperature for 45 minutes.
- Stop the reaction and measure the remaining ATP levels using the Kinase-Glo kit according to the manufacturer's instructions.
- Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the GNE-220 concentration.





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Caption: Workflow for In Vitro Kinase Assay.

HUVEC Sprouting Assay

This assay is used to assess the effect of GNE-220 on angiogenesis in vitro.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)



- Complete EGM-2 medium
- Cytodex 3 microcarrier beads
- · Fibrinogen solution
- Thrombin solution
- GNE-220 hydrochloride
- 96-well plate

Procedure:

- Culture HUVECs in complete EGM-2 medium.
- Coat Cytodex 3 beads with HUVECs by co-incubating them overnight.
- Prepare a fibrinogen solution.
- Embed the HUVEC-coated beads in a fibrin gel by mixing the bead suspension with the fibrinogen solution and adding thrombin to induce clotting in a 96-well plate.
- After the fibrin has clotted, add EGM-2 medium containing various concentrations of GNE-220 hydrochloride (e.g., 0.1, 1, 10, 100, 1000, and 10000 nM) to the wells.[6]
- Incubate the plate for several days to allow for sprout formation.
- Fix and stain the cells (e.g., with a fluorescent dye for F-actin).
- Image the sprouts using a microscope and quantify sprouting parameters such as sprout number, length, and branching.

Immunofluorescence Staining for Focal Adhesions

This protocol allows for the visualization of focal adhesions in cells treated with GNE-220.

Materials:



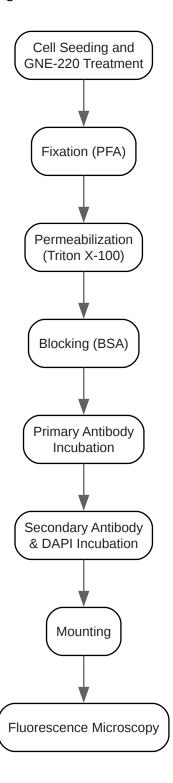
- · Cells (e.g., HUVECs) cultured on glass coverslips
- GNE-220 hydrochloride
- Paraformaldehyde (PFA) for fixation
- Triton X-100 for permeabilization
- Blocking solution (e.g., 1% BSA in PBS)
- Primary antibody against a focal adhesion protein (e.g., anti-paxillin or anti-vinculin)
- Fluorescently labeled secondary antibody
- · DAPI for nuclear counterstaining
- · Mounting medium

Procedure:

- Treat cells with the desired concentrations of GNE-220 hydrochloride for the specified time.
- Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
- · Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- · Wash the cells three times with PBS.
- Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
- Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate the cells with the fluorescently labeled secondary antibody and DAPI in the blocking solution for 1 hour at room temperature, protected from light.



- · Wash the cells three times with PBS.
- Mount the coverslips on microscope slides using a mounting medium.
- Visualize and capture images using a fluorescence microscope.





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Caption: Immunofluorescence Staining Workflow.

Conclusion

GNE-220 hydrochloride is a valuable research tool for investigating the roles of MAP4K4 in various biological processes. Its high potency and selectivity make it a suitable probe for dissecting the complexities of MAP4K4-mediated signaling pathways. The information and protocols provided in this guide are intended to facilitate the effective use of GNE-220 hydrochloride in research settings, ultimately contributing to a deeper understanding of its therapeutic potential.

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